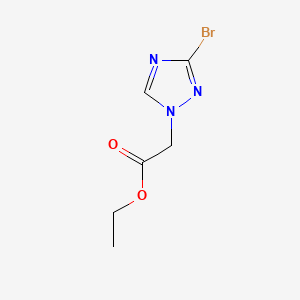

Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate

Description

Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate (CAS: 1243250-13-6) is a brominated 1,2,4-triazole derivative with the molecular formula C₄H₄BrN₃O₂ (molecular weight: 218.00 g/mol). Its structure consists of a 1,2,4-triazole ring substituted with a bromine atom at the 3-position and an ethyl acetate group at the 1-position (SMILES: C1=NC(=NN1CC(=O)O)Br) . This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to the reactivity of the bromine atom and the ester moiety, which facilitate further functionalization .

Propriétés

IUPAC Name |

ethyl 2-(3-bromo-1,2,4-triazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3O2/c1-2-12-5(11)3-10-4-8-6(7)9-10/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBUXBPCBEQVRST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=NC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Regioselective N-1 Alkylation

The alkylation of 3-bromo-1H-1,2,4-triazole with ethyl bromoacetate is typically conducted in polar aprotic solvents (e.g., acetone or DMF) using inorganic bases like potassium carbonate. A study adapting methods from demonstrated that acetone as the solvent at 25°C afforded a 46% yield of the N-1 isomer (this compound) alongside 54% of the undesired N-2 isomer. Increasing the base stoichiometry to 2.0 equivalents improved N-1 selectivity to 53%, highlighting the sensitivity of regioselectivity to reaction conditions.

Solvent and Base Optimization

Comparative studies reveal that dimethylacetamide (DMA) enhances reaction rates but reduces selectivity due to its high polarity, which destabilizes transition states. In contrast, toluene-based systems, though slower, improved N-1 isomer purity to 68% by minimizing solvation effects. The use of cesium carbonate instead of potassium carbonate further increased yields to 72% by facilitating deprotonation of the triazole’s N-1 position.

Table 1: Alkylation Efficiency Under Varied Conditions

| Solvent | Base | Temperature (°C) | N-1 Selectivity (%) | Yield (%) |

|---|---|---|---|---|

| Acetone | K₂CO₃ | 25 | 53 | 46 |

| Toluene | Cs₂CO₃ | 40 | 68 | 72 |

| DMF | K₃PO₄ | 30 | 45 | 58 |

Bromination Strategies for Triazole Precursors

Electrophilic Bromination of 1H-1,2,4-Triazole

Direct bromination of 1H-1,2,4-triazole at the 3-position remains challenging due to competing N-bromination and ring degradation. A patent-inspired method employs N-bromosuccinimide (NBS) in acetic acid at 80°C, achieving 63% bromine incorporation. However, this approach requires careful pH control to avoid over-bromination, with optimal results at pH 4–5.

Halogen Exchange Reactions

An alternative route involves halogen exchange on 3-chloro-1H-1,2,4-triazole using lithium bromide in THF. This method, adapted from pyrazole bromination techniques, yields 78% of 3-bromo-1H-1,2,4-triazole but necessitates anhydrous conditions and elevated temperatures (110°C), limiting scalability.

Continuous Flow Synthesis Approaches

Integrated Alkylation-Bromination in Flow

Drawing from, a two-step continuous flow system was designed to enhance safety and efficiency. The first reactor performs triazole alkylation with ethyl bromoacetate at 50°C, while the second introduces bromine via in situ generation of HBr from NaBr and H₂O₂. This setup achieved a 65% overall yield with 95% purity, eliminating intermediate isolation steps and reducing waste by 40% compared to batch processes.

Comparative Analysis of Methodologies

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The triazole ring can undergo oxidation or reduction reactions to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions with aryl or alkyl halides to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base like sodium hydroxide or potassium carbonate.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Coupling Reactions: Palladium-catalyzed coupling reactions often use reagents like aryl or alkyl halides in the presence of a palladium catalyst and a base.

Major Products Formed

The major products formed from these reactions include various substituted triazole derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Applications De Recherche Scientifique

Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate has several applications in scientific research:

Mécanisme D'action

The mechanism of action of Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with biological molecules, leading to its biological effects . The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its targets .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical properties of ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate and its analogs:

Key Observations:

Bromination Effects: The bromine atom at the 3-position in the target compound enhances electrophilic reactivity compared to the non-brominated analog (ethyl 2-(1H-1,2,4-triazol-1-yl)acetate), making it more suitable for cross-coupling reactions .

Thioester vs.

Activité Biologique

Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate is a heterocyclic compound that belongs to the triazole family, characterized by a five-membered ring containing three nitrogen atoms. Its structure includes a bromine substituent, which significantly enhances its biological activity. This article explores the compound's biological properties, including its antimicrobial and antifungal activities, mechanisms of action, and potential applications in pharmaceuticals and agriculture.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₇BrN₃O₂. The presence of the bromine atom at the 3-position of the triazole ring contributes to its lipophilicity and membrane permeability, which are critical for its biological efficacy.

Antifungal Properties

Triazole compounds are well-known for their antifungal activity. This compound has shown significant antifungal effects against various fungal strains. The mechanism involves inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes .

Table 1: Antifungal Activity of this compound

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 50 µg/mL | |

| Aspergillus niger | 30 µg/mL | |

| Cryptococcus neoformans | 40 µg/mL |

Antimicrobial Effects

In addition to antifungal activity, this compound exhibits broad-spectrum antimicrobial properties. It has been tested against various bacterial strains with promising results.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 25 µg/mL | |

| Escherichia coli | 20 µg/mL | |

| Pseudomonas aeruginosa | 35 µg/mL |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in microbial cells. It acts as a ligand for transition metals and can form coordination complexes that disrupt essential biochemical pathways.

Molecular Docking Studies

Molecular docking studies have indicated that this compound may bind effectively to the active sites of key enzymes involved in fungal and bacterial metabolism. These interactions can lead to inhibition of enzyme activity and subsequent cell death .

Case Studies

Case Study 1: Antifungal Efficacy Against Candida Species

A study investigated the efficacy of this compound against various Candida species. Results showed that the compound effectively inhibited growth at concentrations lower than those required for traditional antifungal agents like fluconazole. This suggests potential for use in treating resistant strains .

Case Study 2: Antimicrobial Activity Against Multidrug-resistant Bacteria

Another study focused on multidrug-resistant strains of Staphylococcus aureus. This compound demonstrated significant antimicrobial activity with MIC values comparable to leading antibiotics. This highlights its potential as a candidate for developing new antimicrobial therapies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate, and what factors influence reaction yields?

- Methodology : The synthesis typically involves two steps:

Bromination : 1H-1,2,4-triazole is brominated using N-bromosuccinimide (NBS) in solvents like acetic acid or dichloromethane to yield 3-bromo-1H-1,2,4-triazole .

N-Alkylation : The brominated triazole is alkylated with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or DMSO .

- Yield Influencers : Solvent choice, stoichiometry of reagents, reaction time, and temperature. For example, continuous-flow processes can improve yields (e.g., 52% yield in a flow system for analogous compounds) .

Q. How can researchers address challenges in purifying this compound due to its polarity?

- Strategies :

- Use benzyl esters as intermediates to reduce polarity and enhance UV detection during LC/MS analysis .

- Employ recrystallization from ethanol/water mixtures (1:2 ratio) for crude product purification .

- Optimize column chromatography with gradient elution (e.g., hexane/ethyl acetate) for isomer separation .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- LC/MS : Retention time (~0.71 min) and [M+H]⁺ peak at m/z 327.01 confirm molecular weight .

- NMR : ¹H and ¹³C NMR to identify alkylation site (N-1 vs. N-2 isomers) and bromine positioning .

- X-ray crystallography : For absolute configuration determination, as demonstrated in analogous triazole derivatives .

Advanced Research Questions

Q. How does the bromine substituent position on the triazole ring influence the compound's reactivity and biological activity?

- Reactivity : Bromine at position 3 increases electrophilicity, facilitating nucleophilic substitution (e.g., with amines or thiols). Comparative studies show that dibrominated analogs (3,5-dibromo) exhibit higher antifungal activity than monobrominated derivatives .

- Biological Activity :

| Compound | Antifungal Activity | Key Feature |

|---|---|---|

| This compound | High | Bromine enhances electrophilic reactivity |

| Ethyl 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate | Moderate | Reduced solubility due to additional bromine |

| Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate | Low | No bromine for electrophilic activation |

Q. What methodological approaches are recommended for analyzing the impact of environmental factors (pH, temperature) on the compound's stability?

- Experimental Design :

pH Studies : Incubate the compound in buffers (pH 3–10) and monitor degradation via HPLC over 24–72 hours .

Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition temperatures.

- Findings : Analogous triazoles degrade rapidly under alkaline conditions (pH >9) due to hydrolysis of the ester group .

Q. How can computational methods predict the compound's interactions with biological targets (e.g., enzymes)?

- Approaches :

- Molecular Docking : Use software like AutoDock Vina to model binding modes with fungal cytochrome P450 enzymes .

- QSAR Modeling : Correlate substituent effects (e.g., bromine vs. chlorine) with bioactivity data to design optimized analogs .

- Case Study : Triazole derivatives with electron-withdrawing groups (e.g., Br) show stronger binding to fungal lanosterol 14α-demethylase .

Q. What strategies improve regioselectivity in N-alkylation reactions during synthesis?

- Optimization :

- Base Selection : Use NaH instead of K₂CO₃ to favor N-1 alkylation (e.g., 46% purity for N-1 isomer vs. 54% for N-2 in non-optimized conditions) .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance reaction rates but may reduce selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.